

Application of Chiral Morpholine Scaffolds in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: 2-(1-Phenylethyl)morpholine

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Note: Direct applications of **2-(1-phenylethyl)morpholine** in the synthesis of bioactive molecules are not extensively documented in the reviewed scientific literature. However, the broader class of chiral morpholines serves as a critical structural motif and key intermediate in the synthesis of a wide array of bioactive compounds. This document details the application of chiral morpholine derivatives in the synthesis of several notable bioactive molecules, providing experimental protocols and relevant biological pathway information. The principles and synthetic strategies outlined herein could be conceptually extended to derivatives such as **2-(1-phenylethyl)morpholine**.

Synthesis of a Potent Glycogen Synthase Kinase 3 β (GSK-3 β) Inhibitor Intermediate

Chiral 2-substituted morpholines are valuable precursors for the development of potent enzyme inhibitors. One such application is in the synthesis of inhibitors for Glycogen Synthase Kinase 3 β (GSK-3 β), a key enzyme implicated in various pathologies including Alzheimer's disease, bipolar disorder, and cancer.^{[1][2][3]} The asymmetric synthesis of a chiral morpholine intermediate provides a crucial building block for accessing the final inhibitor.

Experimental Protocol: Asymmetric Hydrogenation for Chiral Morpholine Synthesis

A highly efficient method to produce enantiomerically enriched 2-substituted morpholines is through the asymmetric hydrogenation of dehydromorpholines.^{[4][5][6]}

Reaction: Asymmetric hydrogenation of N-Cbz-protected 2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine.

Materials:

- N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine (substrate)
- [Rh(COD)₂]SbF₆ (catalyst precursor)
- (R,R,R)-SKP (chiral ligand)
- Dichloromethane (DCM, solvent)
- Hydrogen gas (H₂)

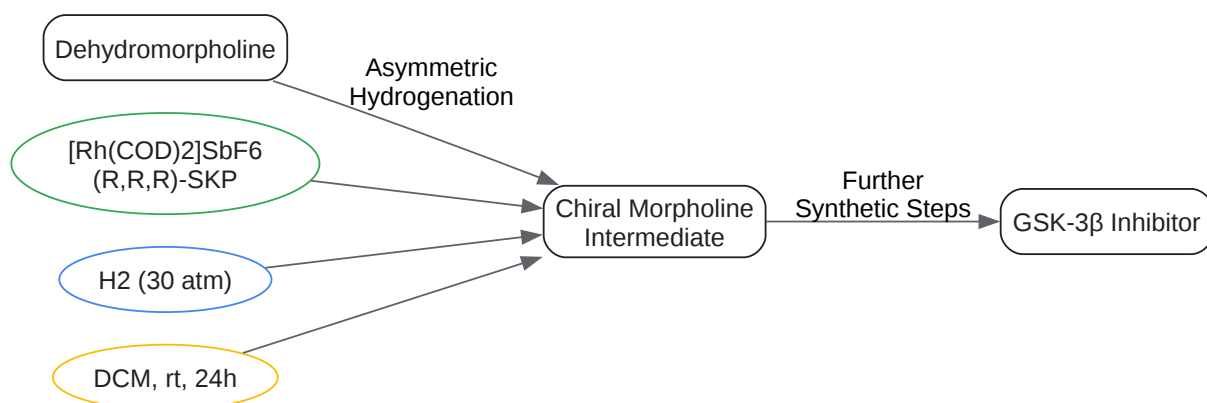
Procedure:

- In a glovebox, the Rh catalyst precursor and the chiral ligand are dissolved in DCM in a vial.
- The solution is stirred for 30 minutes to allow for complex formation.
- The substrate is added to the vial.
- The vial is placed in a stainless-steel autoclave.
- The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm.
- The reaction is stirred at room temperature for 24 hours.
- After releasing the pressure, the solvent is removed under reduced pressure.
- The residue is purified by flash chromatography on silica gel to afford the chiral N-Cbz-2-(4-fluorophenyl)morpholine.

Quantitative Data

Substrate	Product	Catalyst Loading (mol%)	Yield (%)	ee (%)
N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine	N-Cbz-2-(4-fluorophenyl)morpholine	1	>99	92

Synthetic Workflow

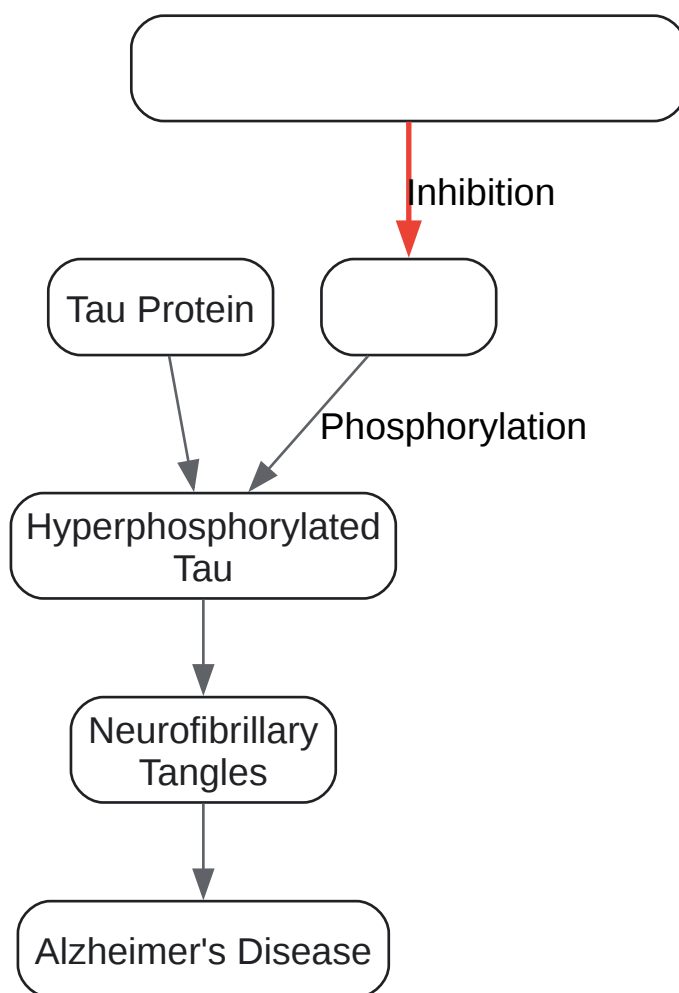


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Caption: Asymmetric synthesis of a chiral morpholine intermediate for a GSK-3β inhibitor.

GSK-3β Signaling Pathway

GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes. Its dysregulation is associated with the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.^[1] Inhibitors of GSK-3β can prevent this hyperphosphorylation.



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Caption: Inhibition of Tau hyperphosphorylation by a GSK-3 β inhibitor.

Synthesis of a Dopamine D3 Receptor Agonist Intermediate

Chiral morpholines are also key intermediates in the synthesis of selective dopamine receptor agonists. Specifically, a chiral 2-substituted morpholine serves as a precursor to a potent D3 receptor agonist, which has potential applications in the treatment of neurological and psychiatric disorders.

Experimental Protocol: Deprotection and Further Functionalization

Following the asymmetric hydrogenation to obtain the chiral morpholine, subsequent synthetic steps are required to yield the final bioactive molecule.

Reaction: Deprotection of the N-Cbz group.

Materials:

- N-Cbz-2-phenylmorpholine (chiral intermediate)
- Palladium on carbon (Pd/C, 10%)
- Methanol (MeOH, solvent)
- Hydrogen gas (H₂)

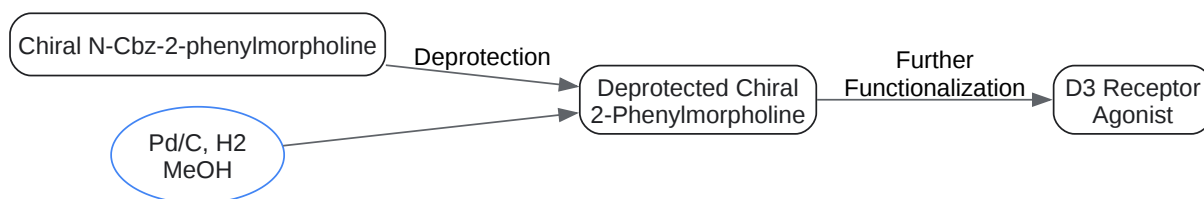
Procedure:

- The chiral N-Cbz-2-phenylmorpholine is dissolved in methanol.
- 10% Pd/C is added to the solution.
- The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).
- The catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure to give the deprotected chiral 2-phenylmorpholine, which is then used in subsequent steps to synthesize the D3 receptor agonist.

Quantitative Data

Starting Material	Product	Yield (%)	ee (%)
N-Cbz-2-phenylmorpholine	2-Phenylmorpholine	>95	Maintained from previous step

Synthetic Workflow



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Caption: Synthesis of a D3 receptor agonist from a chiral morpholine intermediate.

Asymmetric Synthesis of (+)-(S,S)-Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression. The synthesis of the active (S,S)-enantiomer relies on the preparation of a chiral (S)-2-(hydroxymethyl)morpholine intermediate.^{[7][8][9][10][11]}

Experimental Protocol: Synthesis of (S)-2-(Hydroxymethyl)morpholine

Reaction: Hydride reduction of (S)-2-carboxamido-morpholine.

Materials:

- (S)-N-protected-2-carboxamido-morpholine
- Reducing agent (e.g., LiAlH₄ or BH₃·THF)
- Anhydrous solvent (e.g., THF)

Procedure:

- The (S)-N-protected-2-carboxamido-morpholine is dissolved in the anhydrous solvent under an inert atmosphere.
- The solution is cooled to 0 °C.

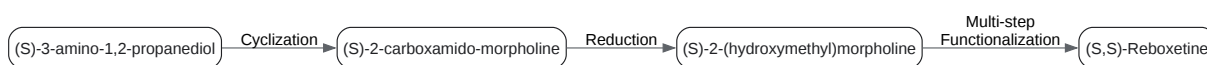
- The reducing agent is added portion-wise.
- The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete.
- The reaction is carefully quenched with water and an aqueous base.
- The product is extracted with an organic solvent.
- The organic layers are combined, dried, and concentrated to yield (S)-2-(hydroxymethyl)morpholine. This intermediate undergoes further steps to yield (S,S)-Reboxetine.[7][9]

Quantitative Data

Starting Material	Product	Overall Yield (%)	ee (%)
(S)-3-amino-1,2-propanediol	(S,S)-Reboxetine	30	99

Note: The yield is for the entire multi-step synthesis.[7][8]

Synthetic Workflow for Reboxetine



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Caption: Key chiral morpholine intermediates in the synthesis of (S,S)-Reboxetine.

Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. A key intermediate in many syntheses of Linezolid is a chiral oxazolidinone, which can be derived from a morpholine-containing aniline.[12][13][14][15][16]

Experimental Protocol: Formation of the Chiral Oxazolidinone Ring

Reaction: Reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin followed by cyclization.

Materials:

- 3-fluoro-4-morpholinylaniline
- (R)-epichlorohydrin
- Methanol
- Carbonyl diimidazole (CDI)
- Dichloromethane

Procedure:

- 3-fluoro-4-morpholinylaniline is reacted with (R)-epichlorohydrin in methanol.
- The resulting adduct is then reacted with carbonyl diimidazole in dichloromethane to form the chiral (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone intermediate.[\[13\]](#)
- This intermediate is then converted to Linezolid through several further steps.

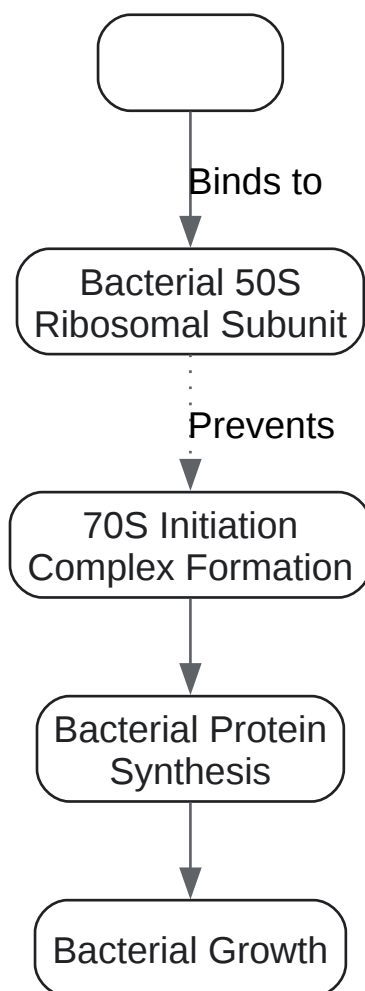
Quantitative Data

Key Intermediate	Final Product	Overall Yield (%)
(5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone	Linezolid	~40 (over 4 steps)

Note: Yields can vary significantly depending on the specific synthetic route.[\[15\]](#)

Linezolid's Mechanism of Action

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.



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Caption: Mechanism of action of the antibiotic Linezolid.

Synthesis of Aprepitant

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key structural feature of Aprepitant is its chiral morpholine core.^{[17][18][19][20][21]}

Experimental Protocol: Stereoselective Synthesis of the Morpholine Core

The synthesis of Aprepitant involves the construction of a highly substituted chiral morpholin-2-one intermediate.

Reaction: One-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC).[\[17\]](#)[\[20\]](#)

Materials:

- Aldehyde (e.g., 4-fluorobenzaldehyde)
- (Phenylsulfonyl)acetonitrile
- Cumyl hydroperoxide
- Chiral quinine-derived urea catalyst
- 1,2-ethanolamine derivative

Procedure:

- A one-pot reaction is carried out involving a Knoevenagel condensation between the aldehyde and (phenylsulfonyl)acetonitrile.
- This is followed by an asymmetric epoxidation catalyzed by a chiral quinine-derived urea.
- A domino ring-opening cyclization with an ethanolamine derivative affords the chiral morpholin-2-one intermediate.
- This intermediate is then elaborated to Aprepitant.

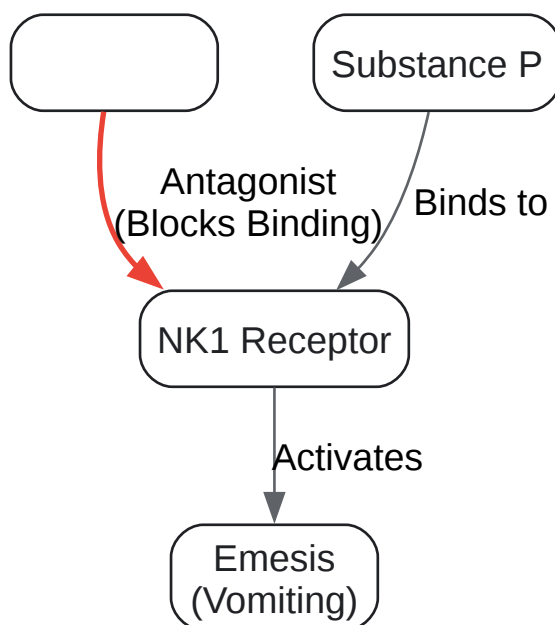
Quantitative Data

Intermediate	Yield (%)	ee (%)
(R)-3-(4-fluorophenyl)morpholin-2-one	71	89

Note: This data is for a specific one-pot synthesis of a key intermediate.[17]

Aprepitant's Mechanism of Action

Aprepitant blocks the binding of substance P to the NK1 receptor in the brain, thereby inhibiting the vomiting reflex.



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Caption: Mechanism of action of the antiemetic drug Aprepitant.

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